(R)-2-Aminooctanoic acid

概要

説明

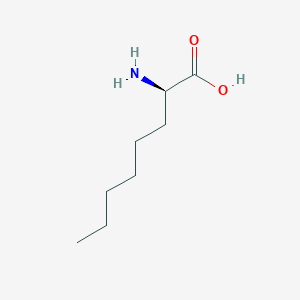

®-2-Aminooctanoic acid is an organic compound that belongs to the class of amino acids. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by the presence of an amino group (-NH2) attached to the second carbon of an octanoic acid chain, which consists of eight carbon atoms. The ® configuration indicates the specific spatial arrangement of the atoms around the chiral center.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Aminooctanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis, where chiral catalysts or chiral auxiliaries are used to ensure the desired ® configuration. Another method involves the resolution of racemic mixtures, where a mixture of both ® and (S) enantiomers is separated using chiral chromatography or enzymatic resolution.

Industrial Production Methods: In industrial settings, ®-2-Aminooctanoic acid can be produced through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired enantiomer with high yield and purity. The fermentation broth is then subjected to purification processes, including crystallization and chromatography, to isolate the pure ®-2-Aminooctanoic acid.

化学反応の分析

Types of Reactions: ®-2-Aminooctanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of amides or esters.

科学的研究の応用

®-2-Aminooctanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: It serves as a precursor for the synthesis of peptides and proteins, playing a crucial role in studying protein structure and function.

Medicine: It is investigated for its potential therapeutic applications, including its role in developing drugs for neurological disorders and metabolic diseases.

Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes.

作用機序

The mechanism of action of ®-2-Aminooctanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. It can also act as a neurotransmitter or neuromodulator, affecting signal transduction pathways in the nervous system. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

®-2-Aminooctanoic acid can be compared with other similar amino acids, such as (S)-2-Aminooctanoic acid, ®-2-Aminobutanoic acid, and ®-2-Aminodecanoic acid. The uniqueness of ®-2-Aminooctanoic acid lies in its specific chain length and chiral configuration, which influence its chemical reactivity and biological activity. For example:

(S)-2-Aminooctanoic acid: The enantiomer of ®-2-Aminooctanoic acid with different spatial arrangement and potentially different biological activity.

®-2-Aminobutanoic acid: A shorter chain amino acid with different physical and chemical properties.

®-2-Aminodecanoic acid: A longer chain amino acid with different solubility and reactivity.

生物活性

(R)-2-Aminooctanoic acid, also known as 2-aminooctanoic acid or 2-AOA, is a chiral amino acid with significant biological activity and potential applications in various fields, including biochemistry, pharmacology, and medicine. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Chemical Formula : C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- Chirality : The presence of a chiral center at the second carbon atom makes it exist in two enantiomeric forms: (R) and (S).

The compound is characterized by an amino group (-NH₂) attached to the second carbon of an octanoic acid chain, which contributes to its unique reactivity and biological functions.

This compound exhibits biological activity through several mechanisms:

- Peptide Synthesis : It serves as a building block for peptide synthesis, influencing protein structure and function. The incorporation of 2-AOA into peptides can enhance their stability and bioactivity.

- Neurotransmitter Activity : It may act as a neurotransmitter or neuromodulator, affecting signal transduction pathways in the nervous system.

- Enzyme Interactions : The compound interacts with specific enzymes involved in amino acid metabolism, potentially altering metabolic pathways.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

-

Antimicrobial Properties :

- A study reported that C-terminal modification of antimicrobial peptides with this compound significantly enhanced their antibacterial activity. The modified peptides exhibited minimal inhibitory concentrations (MIC) against various bacteria, including:

- Role in Hypertension :

- Bioconversion Studies :

Case Study 1: Antimicrobial Peptide Modification

A study utilized a transaminase enzyme from Chromobacterium violaceum to modify antimicrobial peptides by conjugating this compound at the C-terminal. This modification resulted in up to a 16-fold increase in antibacterial activity compared to unmodified peptides, showcasing the compound's potential in enhancing therapeutic agents .

Case Study 2: Metabolite Association with Hypertension

In a genetic analysis of blood metabolites related to hypertension, this compound was identified as having a significant negative correlation with EHT risk. This finding suggests that further exploration into its role could lead to new insights into hypertension management .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| (S)-2-Aminooctanoic Acid | Enantiomer with different spatial arrangement | Potentially different biological effects |

| (R)-2-Aminobutanoic Acid | Shorter chain amino acid | Different solubility and reactivity |

| (R)-2-Aminodecanoic Acid | Longer chain amino acid | Varies in chemical reactivity |

特性

IUPAC Name |

(2R)-2-aminooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBCGQVQXPRLD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364602 | |

| Record name | (R)-2-AMINOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106819-03-8 | |

| Record name | (R)-2-AMINOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。